Cas no 898450-25-4 (N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide)

N'-{2-[1-(4-Methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide is a specialized organic compound featuring a piperidine core functionalized with a p-toluenesulfonyl group and an ethanediamide moiety. Its structural complexity enables potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the sulfonyl group enhances stability and may influence binding affinity in target interactions, while the branched alkyl chain (3-methylbutyl) contributes to lipophilicity, potentially improving membrane permeability. This compound is suited for research in drug discovery, where precise molecular modifications are critical for optimizing pharmacokinetic properties. Its well-defined structure allows for controlled derivatization, making it a valuable scaffold for exploratory synthesis.
N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide structure
898450-25-4 structure
Product Name:N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide
CAS No:898450-25-4
MF:C21H33N3O4S
MW:423.569424390793
CID:6076138
PubChem ID:18574370
Update Time:2025-06-08

N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide
    • N'-(3-methylbutyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
    • N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide
    • N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
    • F2571-0159
    • AKOS024661012
    • 898450-25-4
    • Inchi: 1S/C21H33N3O4S/c1-16(2)11-13-22-20(25)21(26)23-14-12-18-6-4-5-15-24(18)29(27,28)19-9-7-17(3)8-10-19/h7-10,16,18H,4-6,11-15H2,1-3H3,(H,22,25)(H,23,26)
    • InChI Key: XIBCGKKNEKQKII-UHFFFAOYSA-N
    • SMILES: C(NCCC1CCCCN1S(C1=CC=C(C)C=C1)(=O)=O)(=O)C(NCCC(C)C)=O

Computed Properties

  • Exact Mass: 423.21917772g/mol
  • Monoisotopic Mass: 423.21917772g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 637
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 104Ų

N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide Pricemore >>

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N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide Related Literature

Additional information on N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide

Introduction to N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide (CAS No. 898450-25-4)

N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 898450-25-4, represents a novel class of molecules that exhibit promising biological activities. The structural framework of this compound incorporates several key functional groups, including a piperidine moiety and an ethanediamide backbone, which are known to contribute to its potential therapeutic applications.

The< strong>piperidine ring is a common structural motif in many bioactive molecules, particularly in drugs targeting central nervous system disorders and infectious diseases. Its ability to modulate biological pathways is attributed to its rigid cyclic structure, which can interact with specific protein targets. In the case of N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide, the presence of a< strong>4-methylbenzenesulfonyl group further enhances its pharmacological profile by introducing additional interactions with biological targets. This group is known for its ability to engage in hydrogen bonding and hydrophobic interactions, which can be crucial for drug-receptor binding affinity.

The< strong>ethanediamide backbone provides the compound with a bifunctional nature, allowing it to participate in multiple biochemical interactions simultaneously. This feature makes it a versatile scaffold for drug design, enabling modifications at both ends of the molecule to optimize its pharmacokinetic and pharmacodynamic properties. The< strong>3-methylbutyl side chain appended to one of the amide nitrogen atoms adds bulk to the molecule, potentially influencing its solubility and metabolic stability. These structural elements collectively contribute to the compound's potential as a lead candidate for further development in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide and biological targets. Studies have shown that this compound can interact with various enzymes and receptors involved in critical cellular processes. For instance, preliminary computational studies suggest that it may bind to enzymes associated with inflammation and immune response, making it a promising candidate for therapeutic intervention in autoimmune diseases.

In addition to its potential as an immunomodulatory agent, N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide has also shown promise in preclinical models as a potential treatment for neurological disorders. The< strong>piperidine moiety is particularly relevant in this context, as it is commonly found in drugs that target neurotransmitter systems involved in conditions such as depression, anxiety, and neurodegenerative diseases. By modulating these systems, the compound may offer therapeutic benefits that are currently unmet by existing treatments.

The synthesis of N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutyl)ethanediamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the< strong>4-methylbenzenesulfonyl group necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the incorporation of the< strong>3-methylbutyl side chain requires careful consideration of reaction pathways to ensure regioselectivity and minimize byproduct formation.

Efforts are ongoing to refine synthetic methodologies for this compound to enhance scalability and cost-effectiveness. Advances in green chemistry principles have also been explored, aiming to reduce environmental impact while maintaining high-quality output. These efforts align with broader industry trends toward sustainable pharmaceutical manufacturing practices.

The pharmacokinetic profile of N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}-N-(3-methylbutul)ethanediamide is another critical aspect that has been extensively studied. Preliminary data suggest that the compound exhibits moderate solubility in water and lipids, which is favorable for oral administration. Additionally, its metabolic stability appears promising, indicating a potential for longer half-life once administered.

Ongoing clinical trials are evaluating the safety and efficacy of derivatives based on this scaffold in various therapeutic indications. These trials aim to provide further insights into the compound's potential as a therapeutic agent and identify any adverse effects that may need to be addressed before broader clinical application.

The development of N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-yethylethyl}-N-(3-methylbutyl)ethanediamide represents a significant advancement in pharmaceutical chemistry, combining innovative molecular design with rigorous scientific investigation. As research continues, further refinements in structure-function relationships will likely emerge, paving the way for new therapeutic strategies across multiple disease areas.

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